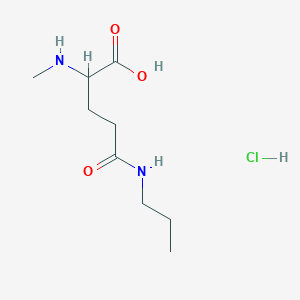![molecular formula C9H5F5O3 B13717230 2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol is a complex organic compound characterized by the presence of fluorine atoms and a dioxole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol typically involves multiple steps. One common method includes the reaction of chloromethyl methyl ether with 2,2-difluoro-1,3-benzodioxole under specific conditions to introduce the trifluoromethyl group. The reaction conditions often require the use of catalysts such as palladium and solvents like chloroform or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted dioxoles .
Applications De Recherche Scientifique
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Shares a similar dioxole ring structure but lacks the trifluoromethyl group.
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of the methanol group.
Uniqueness
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H5F5O3 |
|---|---|
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)7(15)4-1-2-5-6(3-4)17-9(13,14)16-5/h1-3,7,15H |
Clé InChI |
JMUXMWZLGWGHFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(C(F)(F)F)O)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


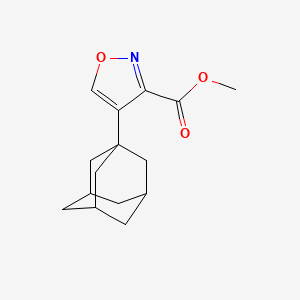
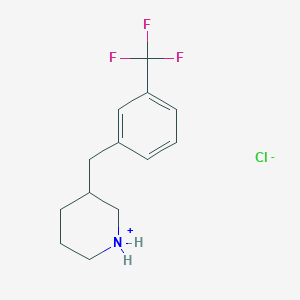
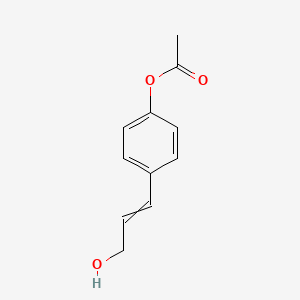

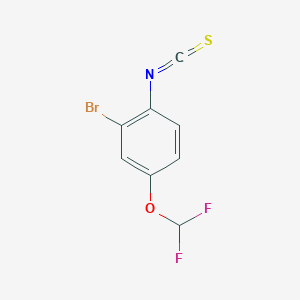

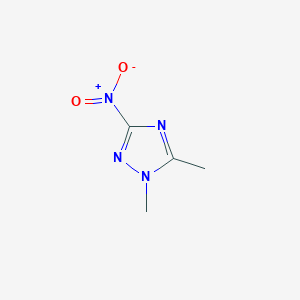

![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)

